Computed LogP of 3.57 Confers >100-Fold Higher Lipophilicity Compared to the Free Acid
The isopropyl ester exhibits a computed LogP of 3.57 , whereas the corresponding free acid 4-(benzyloxy)-2,2-dimethylbutanoic acid has a calculated LogP of 1.286 [1]. The difference of 2.28 log units corresponds to an approximately 190-fold higher octanol–water partition coefficient for the ester, making it substantially more suitable for non-polar analytical methods and lipophilic impurity profiling.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.57 (computed) |
| Comparator Or Baseline | 4-(Benzyloxy)-2,2-dimethylbutanoic acid (CAS 1487241-88-2): LogP = 1.286 (calculated) |
| Quantified Difference | ΔLogP = +2.28; ~190-fold higher partition |
| Conditions | Computed LogP values from vendor and database sources; not experimentally determined. |
Why This Matters
A higher LogP directly affects chromatographic retention (RP-HPLC), LLE recovery, and suitability as a non-polar reference standard, guiding procurement when the free acid or methyl ester are too polar for the intended analytical method.
- [1] Springer Materials, 4-(Benzyloxy)-2,2-dimethylbutanoic acid, Calculated Log P: 1.286 (accessed 2026-04-24). View Source
